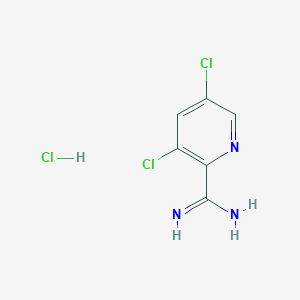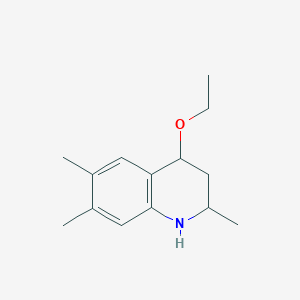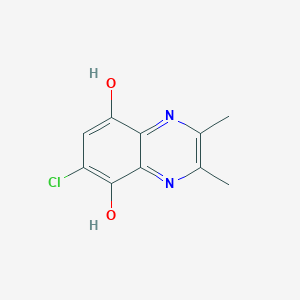
1-Cyano-8-(trifluoromethyl)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyano-8-(trifluoromethyl)naphthalene is an organic compound with the molecular formula C12H6F3N It is a derivative of naphthalene, where a cyano group (-CN) and a trifluoromethyl group (-CF3) are attached to the naphthalene ring
准备方法
The synthesis of 1-Cyano-8-(trifluoromethyl)naphthalene can be achieved through several routes. One common method involves the reaction of 1-bromo-8-(trifluoromethyl)naphthalene with a cyanide source under suitable conditions. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the cyano group.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields.
化学反应分析
1-Cyano-8-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding naphthoquinones.
Reduction: Reduction of the cyano group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form primary amines.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions. For example, nitration can be carried out using a mixture of nitric acid and sulfuric acid to introduce nitro groups onto the naphthalene ring.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed depend on the type of reaction and the specific conditions employed.
科学研究应用
1-Cyano-8-(trifluoromethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its unique photophysical properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of advanced materials, such as organic semiconductors and liquid crystals, due to its electronic properties.
作用机制
The mechanism by which 1-Cyano-8-(trifluoromethyl)naphthalene exerts its effects depends on the specific application. In organic synthesis, its reactivity is influenced by the electron-withdrawing nature of the cyano and trifluoromethyl groups, which can stabilize reaction intermediates and facilitate various transformations. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions, including hydrogen bonding and π-π stacking.
相似化合物的比较
1-Cyano-8-(trifluoromethyl)naphthalene can be compared with other similar compounds, such as:
1-Cyano-2-(trifluoromethyl)benzene: This compound has a similar structure but with the cyano and trifluoromethyl groups attached to a benzene ring instead of a naphthalene ring. It exhibits different reactivity and applications due to the smaller aromatic system.
1-Cyano-8-methylnaphthalene: This compound has a methyl group instead of a trifluoromethyl group. The presence of the methyl group affects the electronic properties and reactivity compared to the trifluoromethyl derivative.
1-Bromo-8-(trifluoromethyl)naphthalene: This compound has a bromine atom instead of a cyano group. It is often used as a precursor in the synthesis of this compound.
The uniqueness of this compound lies in the combination of the cyano and trifluoromethyl groups, which impart distinct electronic properties and reactivity, making it valuable for various applications in research and industry.
属性
分子式 |
C12H6F3N |
|---|---|
分子量 |
221.18 g/mol |
IUPAC 名称 |
8-(trifluoromethyl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H6F3N/c13-12(14,15)10-6-2-4-8-3-1-5-9(7-16)11(8)10/h1-6H |
InChI 键 |
LXPVCZYOXDEYOD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)C#N)C(=CC=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Spiro[benzo[e][1,3]oxazine-4,4'-piperidin]-2(3H)-one](/img/structure/B11884379.png)
![2-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid](/img/structure/B11884381.png)

![8-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11884387.png)






![6,13-Diazadispiro[4.2.4.2]tetradecane-7,14-dione](/img/structure/B11884444.png)


